5-Fluoro-1H-pyrazolo[4,3-B]pyridine
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Overview
Description
“5-Fluoro-1H-pyrazolo[4,3-B]pyridine” is a chemical compound with the molecular formula C6H4FN3 . It is a key intermediate in the synthesis of various pharmaceutical compounds .
Synthesis Analysis
The synthesis of “this compound” has been reported in several studies. For instance, a new approach for the synthesis of this compound was developed from 2-chloro-5-fluoronicotinic acid, a commercially available material, in an overall yield of 48.3% . Another study reported the N-1 benzylation of a precursor compound to afford "this compound" .
Molecular Structure Analysis
The molecular structure of “this compound” has been confirmed by various spectroscopic techniques such as 1H and 13C NMR spectroscopy, mass spectrometry, and single-crystal X-ray crystallography . The InChI key of the compound is HNOJSDJMLDYOIK-UHFFFAOYSA-N .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and can be influenced by various factors. For instance, the regioselectivity of the reaction can be controlled using the dimethylamino leaving group .
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 137.11 g/mol . It has a topological polar surface area of 41.6 Ų and a complexity of 130 . The compound has one hydrogen bond donor and three hydrogen bond acceptors .
Scientific Research Applications
Kinase Inhibitors
Pyrazolo[3,4-b]pyridine derivatives, which share a close structural similarity with 5-Fluoro-1H-pyrazolo[4,3-b]pyridine, have been extensively explored for their applications as kinase inhibitors. The structural versatility of these compounds allows for multiple binding modes with kinases, a class of enzymes crucial in signaling pathways involved in cancer and other diseases. This scaffold has been utilized in the design of inhibitors targeting a wide array of kinase targets, highlighting the compound's significance in drug discovery and development (Wenglowsky, 2013).
Medicinal Chemistry and Drug Design
The pyrazolo[1,5-a]pyrimidine scaffold, while not identical, is related to the pyrazolo[4,3-b]pyridine framework and demonstrates the broad range of medicinal properties of similar heterocycles. These properties include anticancer, CNS agents, anti-infectious, anti-inflammatory activities, and more. The structure-activity relationship (SAR) studies of these compounds offer insights into their potential as drug candidates for various disease targets, underscoring the importance of this class of compounds in medicinal chemistry (Cherukupalli et al., 2017).
Synthesis and Catalysis
Research into hybrid catalysts for the synthesis of pyranopyrimidine scaffolds, which are structurally related to pyrazolo[4,3-b]pyridines, illustrates the ongoing interest in developing new synthetic routes for heterocyclic compounds. These scaffolds have broad applications, not only in medicinal chemistry but also in the development of materials with novel properties. The use of hybrid catalysts represents an innovative approach to enhancing the efficiency and selectivity of these syntheses, which is critical for the advancement of both drug discovery and material science (Parmar, Vala, & Patel, 2023).
Optical Sensors and Material Science
The pyrimidine derivatives, closely related to pyrazolo[4,3-b]pyridines, have been utilized as exquisite sensing materials due to their ability to form coordination and hydrogen bonds. This makes them suitable for use as sensing probes in the development of optical sensors. Furthermore, these compounds have a range of biological and medicinal applications, demonstrating the versatility of this class of heterocycles in both organic synthesis and as functional materials in technological applications (Jindal & Kaur, 2021).
Mechanism of Action
Target of Action
It’s worth noting that pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds to which 5-fluoro-1h-pyrazolo[4,3-b]pyridine belongs, have been of interest to medicinal chemists due to their close similarity with the purine bases adenine and guanine .
Biochemical Pathways
Given the structural similarity of pyrazolo[3,4-b]pyridines to purine bases, it’s plausible that they may interact with biochemical pathways involving these bases .
Biochemical Analysis
Biochemical Properties
The nature of these interactions is largely dependent on the specific substituents present on the pyrazolopyridine molecule .
Cellular Effects
Some pyrazolopyridine derivatives have been found to inhibit TRKA, a receptor tyrosine kinase associated with cell proliferation and differentiation .
Temporal Effects in Laboratory Settings
Some pyrazolopyridines have been reported to exhibit strong fluorescence, which can be observed under UV light .
Metabolic Pathways
Pyrazolopyridines are known to interact with various enzymes and cofactors .
Transport and Distribution
Similar compounds are known to interact with various transporters and binding proteins .
Subcellular Localization
Similar compounds are known to be directed to specific compartments or organelles based on their targeting signals or post-translational modifications .
Properties
IUPAC Name |
5-fluoro-1H-pyrazolo[4,3-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FN3/c7-6-2-1-4-5(9-6)3-8-10-4/h1-3H,(H,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYNYHHABUSSHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NN=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901288123 |
Source
|
Record name | 1H-Pyrazolo[4,3-b]pyridine, 5-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901288123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260670-02-7 |
Source
|
Record name | 1H-Pyrazolo[4,3-b]pyridine, 5-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1260670-02-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazolo[4,3-b]pyridine, 5-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901288123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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